molecular formula C22H22ClN5OS B2839931 (2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034615-29-5

(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2839931
CAS RN: 2034615-29-5
M. Wt: 439.96
InChI Key: NYTRSJCHWGXWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylthiazol group, a dihydrocyclopentapyridazine group, and a piperazine group .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of new pyridine derivatives, including compounds structurally similar to the specified chemical, showing variable and modest antimicrobial activity against investigated bacterial and fungal strains. These compounds were synthesized through a series of reactions involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, further condensed with various piperazines to yield methanone derivatives with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the mentioned compound, revealed these synthesized compounds exhibited significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These findings highlight the potential of such compounds in developing new therapeutic agents targeting various cancer types (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Activity

Further research into the synthesis and biological activity of derivatives closely related to the mentioned chemical compound has led to the creation of novel (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds were evaluated for in vitro antibacterial activity, with most showing moderate to good efficacy. This study underscores the chemical's versatility and potential in generating new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Potential Therapeutic Agents

The compound and its derivatives' research applications extend to exploring their potential as therapeutic agents. A study focused on the linear synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones demonstrated these compounds' inhibitory activity against α-glucosidase enzyme. This suggests their potential use in treating conditions like diabetes, showcasing the broad therapeutic potential of derivatives related to the specified chemical compound (Abbasi et al., 2019).

properties

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)25-26-19/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTRSJCHWGXWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone

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